molecular formula C25H33F3O5 B580078 Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate CAS No. 195503-20-9

Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate

Cat. No. B580078
CAS RN: 195503-20-9
M. Wt: 470.5
InChI Key: SPNWWFJGYHYDNY-HCAGXNQISA-N
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Description

Prostaglandin F2α (PGF2α), acting through the FP receptor, causes smooth muscle contraction and exhibits potent luteolytic activity. 17-trifluoromethylphenyl trinor PGF2α is an analog of PGF2α that shares the meta-trifluoromethyl group of travoprost with the 17-phenyl trinor modification of latanoprost. It is anticipated to be a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis. 17-trifluoromethylphenyl trinor PGF2α methyl ester is a lipophilic analog of 17-trifluoromethylphenyl trinor PGF2α. Methyl esters of PGs serve as prodrugs, as they are efficiently hydrolyzed in certain tissues to generate the bioactive free acid.

Scientific Research Applications

Glaucoma Treatment

This compound is anticipated to be a potent and selective agonist of the FP receptor, with potential applications in glaucoma . Glaucoma is a group of eye conditions that damage the optic nerve, which is crucial for good vision. This damage is often caused by an abnormally high pressure in your eye, and this compound could potentially help in reducing this pressure.

Luteolysis

Luteolysis is the regression of the corpus luteum (the yellow hormone-secreting body in the female reproductive system) that occurs at the end of the luteal phase of both the estrous and menstrual cycles. This compound exhibits potent luteolytic activity, making it potentially useful in this field .

Smooth Muscle Contraction

Prostaglandin F2alpha (PGF2alpha), acting through the FP receptor, causes smooth muscle contraction . As an analog of PGF2alpha, this compound could potentially be used in research related to smooth muscle contraction.

Prodrug Applications

Methyl esters of prostaglandins, like this compound, serve as prodrugs, as they are efficiently hydrolyzed in certain tissues to generate the bioactive free acid . This makes them potentially useful in drug delivery and pharmacokinetics studies.

Antioxidant Properties

While not directly related to this compound, it’s worth noting that hydroxyl groups, which are present in this compound, have been found to contribute to antioxidant properties in other compounds . Further research could potentially explore whether this compound also exhibits antioxidant properties.

Synthetic Chemistry

The synthesis of this compound involves several interesting chemical reactions, including the introduction of the trifluoromethyl group . This could make it a subject of interest in synthetic chemistry research, particularly for studies focusing on the synthesis of complex organic compounds.

properties

IUPAC Name

methyl 7-[3,5-dihydroxy-2-[3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33F3O5/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)14-13-19(29)12-11-17-7-6-8-18(15-17)25(26,27)28/h2,4,6-8,13-15,19-23,29-31H,3,5,9-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNWWFJGYHYDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693960
Record name Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester

CAS RN

195503-20-9
Record name Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate
Reactant of Route 2
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Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate
Reactant of Route 3
Reactant of Route 3
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate
Reactant of Route 4
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate
Reactant of Route 5
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate
Reactant of Route 6
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate

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